Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Description
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 610275-54-2) is a thiophene-based organic compound with the molecular formula C₁₆H₁₆ClNO₃S and a molecular weight of 337.82 g/mol . Structurally, it features:
- A thiophene ring substituted at the 2-position with a 2-chloroacetamido group.
- A 3,4-dimethylphenyl group at the 4-position.
- A methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-4-5-11(6-10(9)2)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXVKNMLSKDXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : 337.82 g/mol
- IUPAC Name : Methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
The compound features a thiophene ring, which is known for its diverse biological activities, making it an interesting subject for research in medicinal chemistry.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including compound 1. The following table summarizes the findings related to its antibacterial and antifungal activities:
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 | |
| Bacillus subtilis | 10 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The effectiveness of compound 1 may be attributed to its ability to interact with specific target proteins involved in microbial survival.
The mechanism of action for compound 1 involves its interaction with various microbial targets. Research indicates that it forms hydrogen bonds and hydrophobic interactions with active site residues of key enzymes such as dihydrofolate reductase and rhomboid protease, which are critical for bacterial and fungal viability .
Structure-Activity Relationship (SAR)
A literature survey highlights the importance of the thiophene ring in conferring biological activity. Variations in substituents on the thiophene structure can significantly influence its potency. For instance:
- Substituent Variations : The presence of electron-donating groups enhances antibacterial activity.
- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased binding affinity to target proteins.
This relationship underscores the necessity for careful design in the synthesis of thiophene derivatives to optimize their biological efficacy .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several thiophene derivatives, including compound 1. The results indicated that modifications leading to increased hydrophobicity correlated with enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Antifungal Activity :
Another investigation focused on the antifungal properties of compound 1 against Candida albicans. The study revealed that compound 1 exhibited a significant zone of inhibition, suggesting its potential as a therapeutic agent against fungal infections .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3,4-dimethylphenyl group in the target compound can be compared to other aryl substituents in analogs:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 3,4-dimethylphenyl group (electron-donating) may enhance steric bulk and alter solubility compared to halogenated analogs (electron-withdrawing). For instance, the 4-fluorophenyl derivative (341.80 g/mol) has a slightly higher molecular weight due to fluorine’s atomic mass but likely exhibits distinct electronic properties .
Ester Group Modifications
The methyl ester in the target compound can be replaced with ethyl or other ester groups:
| Compound Name | Ester Group | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| This compound | Methyl | 337.82 | |
| Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | Ethyl | 351.85* |
Key Observations :
Core Scaffold and Functional Group Comparisons
The chloroacetamido group at the 2-position is a critical functional moiety. Analogs with alternative amides or heterocycles highlight its importance:
Key Observations :
- Chloroacetamido vs. benzoylamino: The benzoylamino group introduces aromaticity and bulk, which may hinder rotational freedom but enhance π-π stacking interactions in solid-state structures .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, and how can reaction yields be optimized?
A common approach involves cyanoacetylation of a thiophene-3-carboxylate precursor followed by Knoevenagel condensation with substituted aldehydes. For analogous compounds, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was reacted with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group. Subsequent condensation with aldehydes (e.g., 3,4-dimethylbenzaldehyde) in toluene using piperidine and acetic acid as catalysts achieved yields of 72–94% after recrystallization . Key optimization steps include:
- Catalyst ratio : 0.35 mL piperidine and 1.3 mL acetic acid per 10 mmol substrate.
- Reflux time : 5–6 hours, monitored by TLC.
- Purification : Recrystallization with ethanol or methanol.
Q. What safety precautions are critical when handling this compound in a laboratory setting?
Based on safety data for structurally similar thiophene derivatives:
Q. How is the compound characterized post-synthesis, and what spectral data are typically reported?
Characterization includes:
- IR spectroscopy : Peaks for amide C=O (~1650 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-Cl (~750 cm⁻¹).
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and ester methoxy (δ 3.8–4.0 ppm).
- Mass spectrometry : Molecular ion peak at m/z 337.8 (C₁₆H₁₆ClNO₃S) .
Advanced Research Questions
Q. What mechanistic insights explain the role of piperidine/acetic acid in the Knoevenagel condensation step?
Piperidine acts as a base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde. Acetic acid moderates reaction pH , preventing over-deactivation of the catalyst. This dual-catalyst system enhances reaction efficiency and selectivity, as demonstrated in analogous syntheses of acrylamido-thiophene derivatives .
Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound?
Density Functional Theory (DFT) studies on similar thiophene-carboxylates reveal:
- Electrophilic sites : The chloroacetamido group and thiophene ring are susceptible to nucleophilic substitution.
- Thermodynamic stability : Delocalization of π-electrons in the thiophene ring contributes to stability .
- Reactivity trends : Electron-withdrawing substituents (e.g., -Cl) increase electrophilicity at the amide carbon .
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare IR, NMR, and mass spectra with literature data for analogous compounds (e.g., ethyl 2-(2-cyanoacetamido) derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry using SHELX software for refinement .
- 2D NMR : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations .
Q. How can bioactivity assays (e.g., antioxidant or anti-inflammatory) be designed for this compound?
- In vitro antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP tests, using ascorbic acid as a positive control.
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, measuring edema reduction over 6 hours .
- Dose optimization : Test concentrations from 10–100 mg/kg, referencing similar thiophene derivatives with IC₅₀ values of 25–50 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
